Mass Spectrometric Differentiation: +4 Da Shift for Unambiguous Quantification vs. Unlabeled Lucanthone
Lucanthone-d4 Hydrochloride provides a +4 Da mass shift relative to unlabeled Lucanthone hydrochloride (MW 376.94 vs. 380.97 for the deuterated hydrochloride salt), enabling baseline-resolved detection in the mass spectrometer without interference from the natural isotopic abundance of the analyte . This mass difference is essential for accurate quantitation, as it allows the internal standard to be distinguished from the target compound while maintaining nearly identical chemical behavior. In contrast, unlabeled Lucanthone cannot serve as an internal standard for its own quantitation due to identical m/z values, and structural analogs may exhibit different ionization efficiencies or chromatographic retention times, introducing quantification bias [1].
| Evidence Dimension | Molecular weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 380.97 Da (C₂₀H₂₁D₄ClN₂OS) [2] |
| Comparator Or Baseline | 376.94 Da (C₂₀H₂₅ClN₂OS) for unlabeled Lucanthone hydrochloride |
| Quantified Difference | +4.03 Da (theoretical) due to replacement of 4 hydrogen atoms with 4 deuterium atoms |
| Conditions | Mass spectrometry (MS) detection; applicable to all LC-MS/MS systems with unit resolution |
Why This Matters
This mass shift enables the use of Lucanthone-d4 as a true stable isotope-labeled internal standard, which is a regulatory expectation for validated LC-MS/MS bioanalytical methods and essential for correcting matrix effects and recovery variability.
- [1] Stokvis E, Rosing H, Beijnen JH. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun Mass Spectrom. 2005;19(3):401-407. doi:10.1002/rcm.1790. View Source
- [2] GlpBio. Lucanthone-d4 hydrochloride Product Page. Catalog GF10250. Available at: https://www.glpbio.com/sp/gf10250.html (Accessed 2026-04-19). View Source
